molecular formula C15H9NO3 B12960530 9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide CAS No. 7223-68-9

9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide

Cat. No.: B12960530
CAS No.: 7223-68-9
M. Wt: 251.24 g/mol
InChI Key: QNLRSUPDYDUZSS-UHFFFAOYSA-N
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Description

9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide is an organic compound derived from anthracene It is characterized by the presence of a carboxamide group attached to the anthracene core, which is further oxidized to form two ketone groups at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide typically involves the reaction of 1-aminoanthraquinone with a suitable acylating agent. For instance, reacting 1-aminoanthraquinone with 2-methylbenzoyl chloride or 2-methylbenzoic acid under appropriate conditions can yield the desired compound . The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of dihydroxyanthracene derivatives.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo redox reactions makes it useful in electron transfer processes. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Uniqueness: 9,10-Dioxo-9,10-dihydroanthracene-1-carboxamide is unique due to the presence of both ketone and amide functional groups, which provide it with distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metals and participate in redox reactions sets it apart from other similar compounds.

Properties

CAS No.

7223-68-9

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

9,10-dioxoanthracene-1-carboxamide

InChI

InChI=1S/C15H9NO3/c16-15(19)11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17/h1-7H,(H2,16,19)

InChI Key

QNLRSUPDYDUZSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(=O)N

Origin of Product

United States

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